Cas no 1804414-28-5 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine)

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine
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- インチ: 1S/C9H9F2N3/c1-5-4-14-8(9(10)11)7(3-13)6(5)2-12/h4,9H,2,12H2,1H3
- InChIKey: SQFQVRQKWNDGDQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=C(CN)C(C)=CN=1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- XLogP3: 0.4
- トポロジー分子極性表面積: 62.7
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041997-1g |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine |
1804414-28-5 | 97% | 1g |
$1,519.80 | 2022-04-02 |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridineに関する追加情報
Introduction to 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine (CAS No. 1804414-28-5)
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine, a compound with the CAS number 1804414-28-5, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a difluoromethyl moiety, and an aminomethyl substituent, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The molecular structure of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine is particularly noteworthy due to its functional groups. The cyano group is known for its strong electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its reactivity and stability. The difluoromethyl moiety, on the other hand, introduces fluorine atoms, which are known for their high electronegativity and can significantly impact the compound's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity to biological targets. The aminomethyl substituent provides a reactive site for further chemical modifications, making this compound an attractive scaffold for drug discovery efforts.
Recent studies have highlighted the potential of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule appears to enhance its ability to interfere with viral replication processes, making it a promising lead for the development of antiviral agents.
In addition to its antiviral properties, 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The ability to modulate these pathways suggests that 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine could be further optimized to develop more effective anticancer drugs with reduced side effects.
The pharmacokinetic properties of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. These properties make it an attractive candidate for further preclinical and clinical evaluation.
In terms of synthetic routes, several methods have been reported for the preparation of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine. One common approach involves the reaction of 2-difluoromethylaniline with appropriate precursors under controlled conditions. These synthetic strategies not only provide efficient access to the target molecule but also allow for the introduction of various functional groups through derivatization, thereby expanding its potential applications in medicinal chemistry.
The safety profile of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety evaluations are necessary to ensure its suitability for human use.
In conclusion, 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine (CAS No. 1804414-28-5) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional insights into its mechanisms of action and optimize its use in various medical settings.
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